2-methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine
Description
2-Methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine is a pyridine derivative featuring a 2-methyl substituent on the pyridine ring and a 4-oxy linkage to an azetidine moiety. The azetidine (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) is further substituted at the nitrogen with a 2-methylpropanesulfonyl group. The compound’s structural uniqueness lies in its compact azetidine ring, which confers distinct steric and electronic characteristics compared to larger heterocycles like pyrrolidine or piperidine.
Properties
IUPAC Name |
2-methyl-4-[1-(2-methylpropylsulfonyl)azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)9-19(16,17)15-7-13(8-15)18-12-4-5-14-11(3)6-12/h4-6,10,13H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJFFKVPMJHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 2-methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine with analogous pyridine-based compounds listed in catalogs ().
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations:
Heterocycle Size and Rigidity: The target compound’s azetidine ring (4-membered) is smaller and more strained than the pyrrolidine rings (5-membered) in compounds from . This may reduce conformational flexibility and enhance steric hindrance near the pyridine ring .
Substituent Effects: Sulfonyl vs. Silyl Ethers: The 2-methylpropanesulfonyl group in the target compound is polar and may participate in hydrogen bonding, whereas tert-butyldimethylsilyloxy groups (e.g., in compounds) are highly lipophilic and typically used as protecting groups for hydroxyls . Electron-Withdrawing Groups: The sulfonyl group’s electron-withdrawing nature contrasts with electron-donating groups like methoxy (in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone), which could alter the pyridine ring’s electronic density and reactivity .
Functional Group Diversity: Fluorine substituents (e.g., in (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime) enhance electronegativity and metabolic stability, features absent in the target compound .
Molecular Weight and Complexity :
- The target compound’s estimated molecular weight (~296 g/mol) is lower than derivatives with bulky silyl groups (e.g., C₂₀H₃₃FN₃O₂Si at ~418 g/mol), suggesting differences in solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
